Benzene, 1,1',1''-(2-propynylidyne)tris[4-methoxy-
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Overview
Description
Benzene, 1,1’,1’'-(2-propynylidyne)tris[4-methoxy-] is a complex organic compound with the molecular formula C24H22O3. This compound is characterized by its unique structure, which includes a propynylidyne group attached to three methoxy-substituted benzene rings.
Preparation Methods
The synthesis of Benzene, 1,1’,1’'-(2-propynylidyne)tris[4-methoxy-] typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methoxybenzene derivatives with propargyl halides under specific conditions. The reaction conditions often involve the use of catalysts such as palladium or copper to facilitate the formation of the propynylidyne linkage . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Benzene, 1,1’,1’'-(2-propynylidyne)tris[4-methoxy-] undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of catalysts such as palladium on carbon, resulting in the hydrogenation of the triple bond to form alkanes.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alkanes.
Scientific Research Applications
Benzene, 1,1’,1’'-(2-propynylidyne)tris[4-methoxy-] has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of Benzene, 1,1’,1’'-(2-propynylidyne)tris[4-methoxy-] involves its interaction with various molecular targets. The compound’s aromatic rings and propynylidyne group allow it to engage in π-π interactions and hydrogen bonding with proteins and enzymes. These interactions can modulate the activity of specific pathways, leading to desired biological effects .
Comparison with Similar Compounds
Benzene, 1,1’,1’'-(2-propynylidyne)tris[4-methoxy-] can be compared with other similar compounds, such as:
1,1’,1’'-(1,1,2-Ethenetriyl)tris(4-methoxybenzene): This compound has a similar structure but with an ethenetriyl group instead of a propynylidyne group.
1,1’,1’'-(1-ethenyl-2-ylidene)tris(4-methoxybenzene): Another related compound with an ethenyl group, differing in the type of linkage between the benzene rings.
The uniqueness of Benzene, 1,1’,1’'-(2-propynylidyne)tris[4-methoxy-] lies in its propynylidyne group, which imparts distinct chemical and physical properties, making it valuable for specific applications.
Properties
CAS No. |
816423-13-9 |
---|---|
Molecular Formula |
C24H22O3 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
1-[1,1-bis(4-methoxyphenyl)prop-2-ynyl]-4-methoxybenzene |
InChI |
InChI=1S/C24H22O3/c1-5-24(18-6-12-21(25-2)13-7-18,19-8-14-22(26-3)15-9-19)20-10-16-23(27-4)17-11-20/h1,6-17H,2-4H3 |
InChI Key |
DFIUFPFGHXCMGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C#C)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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